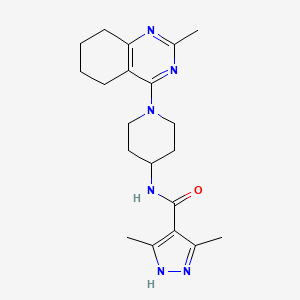

![molecular formula C18H18FN3O2 B2924081 methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923202-00-0](/img/structure/B2924081.png)

methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a synthetic compound that has been extensively studied due to its potential applications in various fields, including agriculture and medicine. This carbamate compound is synthesized by reacting 2-fluorobenzylamine with 1H-benzimidazole-2-carbonyl chloride, followed by the addition of methyl isocyanate.

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC) Method Development

Developments in HPLC methods have been crucial for the quantification and stability assessment of benzimidazole carbamates in pharmaceutical forms. For instance, an HPLC method was developed to determine mebendazole (a closely related compound) and its degradation products, showcasing the method's selectivity, accuracy, repeatability, and stability-indicating properties (Al-Kurdi et al., 1999).

Antifilarial Research

The compound UMF-078, a benzimidazole derivative, has been investigated for its antifilarial properties. A specific HPLC method was validated for estimating UMF-078 and its metabolites in plasma, aiding pharmacokinetic studies. This research contributes to the development of new treatments against filarial diseases (Issar et al., 1999).

Agricultural Applications and Environmental Impact

Benzimidazole carbamates, such as carbendazim, are widely used in agriculture for the prevention and control of fungal diseases. Innovations in nanotechnology have led to the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides. This approach aims to improve the efficacy of fungicides while reducing their environmental and human toxicity (Campos et al., 2015).

Anticancer Research

Carbendazim, a methyl benzimidazole carbamate, has been studied for its potential to inhibit cancer cell proliferation. It was found to suppress microtubule dynamics and induce G2/M arrest in tumor cells, indicating a mechanism of action similar to that in its antifungal uses but targeted against cancer cells. This finding opens up possibilities for repurposing carbendazim as an anticancer agent (Yenjerla et al., 2009).

Biodegradation Studies

The environmental impact of benzimidazole carbamates, such as carbendazim, has led to research into biodegradation as a means of mitigating their persistence in ecosystems. Isolation and characterization of carbendazim-degrading bacteria offer a biological approach to decompose these compounds, reducing their longevity in soil and water systems and minimizing their ecological footprint (Zhang et al., 2013).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of this compound is currently unknown. This typically involves binding to the target receptor, which can lead to a variety of downstream effects depending on the specific receptor and the nature of the interaction .

Biochemical Pathways

These can include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, and inhibited cholinesterase activity .

Propiedades

IUPAC Name |

methyl N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-12(20-18(23)24-2)17-21-15-9-5-6-10-16(15)22(17)11-13-7-3-4-8-14(13)19/h3-10,12H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQAFJHQKJDOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2924008.png)

![N-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2924012.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2924014.png)

![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)